1,4-Bis(brommethyl)-2,5-dichlorobenzene
Overview
Description
1,4-Bis(brommethyl)-2,5-dichlorobenzene is an organic compound with the molecular formula C8H6Br2Cl2. It is a derivative of benzene, where two bromomethyl groups and two chlorine atoms are substituted at the 1,4 and 2,5 positions, respectively. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Scientific Research Applications
1,4-Bis(brommethyl)-2,5-dichlorobenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.
Material Science: In the fabrication of polymers and advanced materials with specific properties.
Agrochemicals: As an intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
Target of Action
1,4-Bis(bromomethyl)-2,5-dichlorobenzene is a type of aromatic organic compound. It is primarily used as an intermediate in organic synthesis
Mode of Action
This can lead to changes in the structure and function of biomolecules .
Biochemical Pathways
Given its potential as an alkylating agent, it may interfere with various biochemical processes, including dna replication and protein synthesis .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on its chemical properties and the specific biological system in which it is present .
Result of Action
Given its potential as an alkylating agent, it may cause alterations in the structure and function of biomolecules, potentially leading to various biological effects .
Action Environment
The action, efficacy, and stability of 1,4-Bis(bromomethyl)-2,5-dichlorobenzene can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific characteristics of the biological system in which it is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(brommethyl)-2,5-dichlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,4-dichlorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(brommethyl)-2,5-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzene derivatives with functional groups like amines, alcohols, and thiols.
- Oxidized or reduced forms of the original compound, depending on the reaction conditions.
Comparison with Similar Compounds
1,4-Bis(bromomethyl)benzene: Similar structure but lacks the chlorine atoms, making it less reactive in certain conditions.
1,4-Dichlorobenzene: Lacks the bromomethyl groups, resulting in different reactivity and applications.
1,4-Bis(chloromethyl)-2,5-dichlorobenzene: Similar structure but with chloromethyl groups instead of bromomethyl, leading to different reactivity patterns.
Uniqueness: 1,4-Bis(brommethyl)-2,5-dichlorobenzene is unique due to the presence of both bromomethyl and chlorine substituents, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and coupling reactions makes it a valuable compound in organic chemistry and industrial applications.
Properties
IUPAC Name |
1,4-bis(bromomethyl)-2,5-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2Cl2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPLRRGKQEIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)CBr)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376214 | |
Record name | 1,4-Bis(brommethyl)-2,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19036-27-2 | |
Record name | 1,4-Bis(brommethyl)-2,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA,ALPHA'-DIBROMO-2,5-DICHLORO-P-XYLENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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